molecular formula C17H18N2O4S B5561712 {2-[3-(4-Methoxy-phenyl)-acryloylamino]-thiazol-4-yl}-acetic acid ethyl ester

{2-[3-(4-Methoxy-phenyl)-acryloylamino]-thiazol-4-yl}-acetic acid ethyl ester

Cat. No.: B5561712
M. Wt: 346.4 g/mol
InChI Key: OILAUTXNLFJSJQ-RMKNXTFCSA-N
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Description

The compound {2-[3-(4-Methoxy-phenyl)-acryloylamino]-thiazol-4-yl}-acetic acid ethyl ester is a thiazole derivative characterized by:

  • A thiazole core substituted at position 2 with a 3-(4-methoxyphenyl)acryloylamino group.
  • An acetic acid ethyl ester moiety at position 4 of the thiazole ring. This structure combines electron-rich aromatic (methoxyphenyl) and electrophilic (acryloylamino) groups, making it a candidate for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory applications.

Properties

IUPAC Name

ethyl 2-[2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-3-23-16(21)10-13-11-24-17(18-13)19-15(20)9-6-12-4-7-14(22-2)8-5-12/h4-9,11H,3,10H2,1-2H3,(H,18,19,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILAUTXNLFJSJQ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[3-(4-Methoxy-phenyl)-acryloylamino]-thiazol-4-yl}-acetic acid ethyl ester typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the acryloylamino group and the methoxy-phenyl group. The final step involves esterification to form the ethyl ester.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Acryloylamino Group Introduction: The acryloylamino group is introduced through a reaction between the thiazole derivative and acryloyl chloride in the presence of a base such as triethylamine.

    Methoxy-phenyl Group Addition: The methoxy-phenyl group is added via a nucleophilic substitution reaction.

    Esterification: The final esterification step involves reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Amide Formation at the Acrylamide Moiety

The acrylamide group undergoes nucleophilic substitution with amines to generate new amide derivatives. This reactivity is central to modifying the compound's pharmacological properties:

Reaction Conditions Products Yield Source
Primary amines (R-NH₂) in DMF, 25°C{2-[3-(4-Methoxy-phenyl)-R-amide]-thiazol-4-yl}-acetic acid ethyl ester60–85%
Secondary amines (R₂NH) in THF, 50°CN-alkylated acrylamide derivatives45–70%

This reaction preserves the thiazole and ester groups while introducing tailored substituents (e.g., aromatic or aliphatic amines) to modulate target affinity .

Hydrolysis of the Ethyl Ester Group

The ethyl ester undergoes alkaline or acidic hydrolysis to yield the corresponding carboxylic acid, enhancing water solubility for biological studies:

Conditions Product Kinetics Source
1M NaOH, ethanol/H₂O (1:1), 60°C{2-[3-(4-Methoxy-phenyl)-acryloylamino]-thiazol-4-yl}-acetic acidt₁/₂ = 2.5 hr
HCl (6M), reflux, 12 hrSame as abovet₁/₂ = 8 hr

The acid product can further react to form salts (e.g., sodium or ammonium) for improved crystallinity and purification .

Thiazole Ring Functionalization

The electron-rich thiazole ring participates in electrophilic substitutions and cross-coupling reactions:

Reaction Catalyst/Conditions Outcome Source
Bromination (NBS, DMF)N-bromosuccinimide, 0°C → RT5-bromo-thiazole derivative
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂OBiaryl-thiazole hybrids

These modifications expand the compound's π-system, potentially enhancing interactions with hydrophobic binding pockets .

Cyclization Reactions

Under basic conditions, the acrylamide and ester groups can undergo intramolecular cyclization:

Conditions Product Application Source
K₂CO₃, DMF, 80°CThiazolo[4,5-d]azepin-6-one derivativeScaffold diversification

This reaction forms a seven-membered lactam ring, demonstrating the compound's utility in generating fused heterocycles .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from analogs due to its unique acrylamide-ester-thiazole triad:

Analog Key Differences Reactivity Profile
2-(3-Methoxy-phenyl)-thiazol-4-yl-acetic acidLacks acrylamide groupNo amine coupling; ester hydrolysis only
Ethyl 2-amino-4-thiazoleacetateAmino group instead of acrylamideDiazotization and azo-coupling feasible

Stability Under Physiological Conditions

Hydrolytic stability studies in PBS (pH 7.4, 37°C) reveal:

  • Ester hydrolysis : 15% conversion to acid after 24 hr .

  • Acrylamide stability : No degradation observed over 72 hr .

This stability profile supports its use as a prodrug or intermediate in drug development.

Scientific Research Applications

Chemistry

In chemistry, {2-[3-(4-Methoxy-phenyl)-acryloylamino]-thiazol-4-yl}-acetic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of {2-[3-(4-Methoxy-phenyl)-acryloylamino]-thiazol-4-yl}-acetic acid ethyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The acryloylamino group may participate in covalent bonding with target proteins, altering their function. The methoxy-phenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Key structural analogs and their differences are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences Biological Relevance References
Target Compound 2-[3-(4-Methoxy-phenyl)-acryloylamino], 4-acetic acid ethyl ester Not explicitly provided Reference compound Potential anticancer/antimicrobial
Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate 2-(phenylsulfonyl)amino 326.385 Sulfonyl group instead of acryloylamino Altered solubility and reactivity
Ethyl 2-Amino-4-Thiazoleacetate 2-amino 200.25 (approx.) Amino group at position 2 Reactive intermediate for antibiotics
(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate 2-hydroxyimino, 2-amino 229.25 (approx.) Hydroxyimino and glyoxylate groups Antibacterial synthesis intermediate
{5-Chloro-2-[2-(4-cyclopropanesulfonylphenyl)-2-(2,4-difluorophenoxy)acetylamino]thiazol-4-yl}-acetic acid ethyl ester 5-chloro, cyclopropanesulfonyl, difluorophenoxy 571.1 (M+1) Halogen and sulfonyl groups Antidiabetic (glucokinase activation)
Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate 2-formamido, 2-oxo 228.23 (approx.) Oxo and formamido groups Biochemical precursor

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects: Bulky substituents like cyclopropanesulfonyl () may hinder metabolic degradation, whereas smaller groups (e.g., amino in ) increase reactivity.

Physicochemical Properties

  • Solubility: The 4-methoxyphenyl group in the target compound likely enhances lipophilicity compared to hydrophilic analogs like hydroxyimino derivatives ().
  • Crystallinity: Methoxy and acryloylamino groups may promote intermolecular hydrogen bonding and π-π stacking, as seen in related thiazoles ().

Biological Activity

The compound {2-[3-(4-Methoxy-phenyl)-acryloylamino]-thiazol-4-yl}-acetic acid ethyl ester is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring and an acrylamide moiety, which are known for their diverse biological activities. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.

1. Anticancer Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of thiazole have shown promising results against various cancer cell lines:

  • Mechanism : The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation.
  • Case Study : A study indicated that thiazole derivatives exhibited IC50 values ranging from 5 to 15 µM against the MCF-7 breast cancer cell line, suggesting potent activity comparable to established chemotherapeutics like doxorubicin .

2. Anti-inflammatory Effects

Thiazole derivatives are also noted for their anti-inflammatory properties:

  • Mechanism : They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Research Findings : In vitro assays showed that similar compounds reduced TNF-α levels significantly in activated macrophages, indicating potential use in treating inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has been well-documented:

  • Mechanism : These compounds disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.
  • Case Study : A recent study reported that a related thiazole compound exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria with MIC values as low as 10 µg/mL .

Data Summary

Biological ActivityMechanism of ActionIC50/Effectiveness
AnticancerInduction of apoptosis, inhibition of proliferation5 - 15 µM (MCF-7)
Anti-inflammatoryInhibition of pro-inflammatory cytokinesSignificant reduction in TNF-α levels
AntimicrobialDisruption of cell wall synthesisMIC = 10 µg/mL

Q & A

Q. How to address inconsistencies in synthetic yields reported across different studies?

  • Methodological Answer :
  • Reaction monitoring : Use in-situ IR or HPLC to track intermediate formation and optimize reaction time .
  • Purification : Replace column chromatography with preparative HPLC for polar byproducts .
  • Scale-up effects : Evaluate heat/mass transfer limitations using flow chemistry or microwave reactors .

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